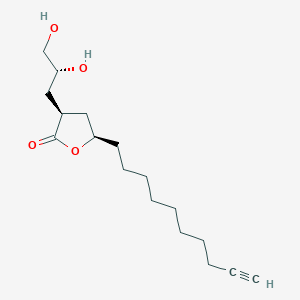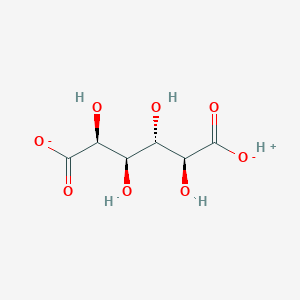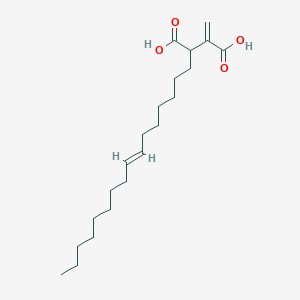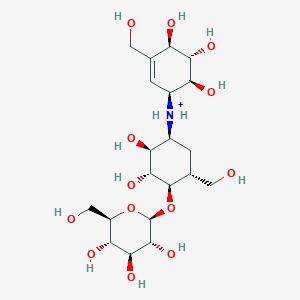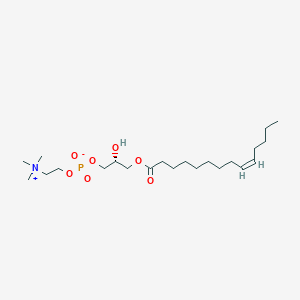
1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysophosphatidylcholine 14:1(9Z)/0:0 is a lysophosphatidylcholine 14:1 in which the remaining acyl group is (9Z)-tetradecenoyl.
Applications De Recherche Scientifique
Sensing Small Molecule Interactions
- A study by Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers, including those containing phosphocholine derivatives like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine. This technique offers a rapid method for detecting interactions between drug candidates and lipid bilayers, potentially useful in drug development and analysis (Huang et al., 2013).
Lipid-Linked Desaturation
- Sperling and Heinz (1993) provided evidence for lipid-linked desaturation of acyl groups in plant microsomal membranes using isomeric alkenyl ether phospholipids. Their findings contribute to understanding how plants introduce double bonds into lipid-linked acyl groups, highlighting the role of molecules like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine in plant biochemistry (Sperling & Heinz, 1993).
Interactions with Ozone
- Lai et al. (1994) investigated the interactions of unsaturated phosphocholines with ozone at the air-water interface. This study is significant for understanding the chemical behavior and stability of compounds like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine under environmental stressors (Lai, Yang, & Finlayson‐Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis
- Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products, which is applicable for monitoring processes involving compounds like 1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).
Polymerized Liposomes
- Sadownik, Stefely, and Regen (1986) described the synthesis of polymerized liposomes using derivatives of phosphocholine. This research opens pathways for creating stable, biocompatible structures for various biomedical applications (Sadownik, Stefely, & Regen, 1986).
Kinetics in High-Temperature Water
- Changi, Matzger, and Savage (2012) examined the behavior of dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing insights into the stability and degradation pathways of similar phosphocholine compounds under extreme conditions (Changi, Matzger, & Savage, 2012).
Propriétés
Nom du produit |
1-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C22H44NO7P |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h8-9,21,24H,5-7,10-20H2,1-4H3/b9-8-/t21-/m1/s1 |
Clé InChI |
JXGLGTFMAQOJBB-HEDKFQSOSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)

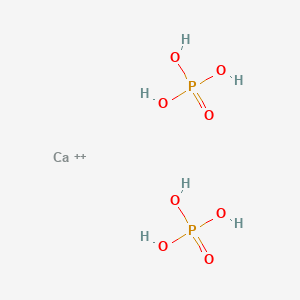
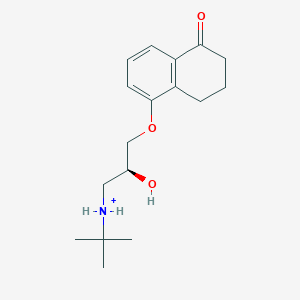
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)


